3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(4-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core, introduction of the benzodioxole and fluorophenyl groups, and final functionalization to achieve the desired compound. Common synthetic routes include:
Formation of the Indole Core: This can be achieved through a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction.
Introduction of the Benzodioxole Group: This step often involves the use of benzodioxole derivatives and appropriate coupling reagents under controlled conditions.
Addition of the Fluorophenyl Group: This can be done using fluorophenylboronic acids or halides in a Suzuki-Miyaura coupling reaction.
Final Functionalization:
Chemical Reactions Analysis
3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Scientific Research Applications
3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Biological Research: It is used as a tool compound to study the biological pathways involving indole derivatives and their effects on cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents, making it a valuable compound for cancer research.
Comparison with Similar Compounds
Compared to other indole derivatives, 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups. Similar compounds include:
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have shown promising anticancer activity.
Indole-3-acetic acid derivatives: These compounds are known for their plant hormone activity and diverse biological applications.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: This compound shares the benzodioxole moiety and has been studied for its biological activities.
Properties
Molecular Formula |
C24H18FNO5 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-[(4-fluorophenyl)methyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C24H18FNO5/c25-17-8-5-15(6-9-17)13-26-19-4-2-1-3-18(19)24(29,23(26)28)12-20(27)16-7-10-21-22(11-16)31-14-30-21/h1-11,29H,12-14H2 |
InChI Key |
BFCXSPOMGHOBGY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.